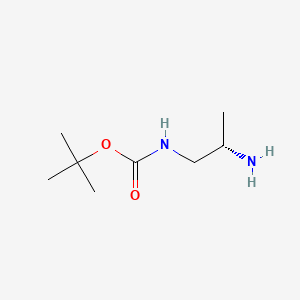
2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 100869-86-1 . It has a molecular weight of 210.28 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14/h3-7,10H,8H2,1-2H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis
The compound is an oil that is stored at room temperature . It has a molecular weight of 210.28 . The InChI code, which represents its molecular structure, is 1S/C14H14N2/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14/h3-7,10H,8H2,1-2H3 .Aplicaciones Científicas De Investigación
Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile
A study developed a spectrophotometric basicity scale in acetonitrile for various bases, including pyrrole derivatives. This scale aids in understanding the relative basicity of different compounds, which is crucial for predicting reactions involving bases in acetonitrile as a solvent (Kaljurand et al., 2000).
Oxidative Coupling and Polymerization of Pyrroles
Research on the electrochemical oxidation of dimethyl-ethylpyrrole in acetonitrile has shed light on the polymerization process of pyrroles, providing insights into the synthesis of conducting polymers. This study focuses on understanding the mechanisms underlying oxidative oligomerization and polymerization, which are essential for developing new materials (Hansen et al., 2005).
Lanthanide Podates with Predetermined Structural and Photophysical Properties
A novel approach to creating heterodinuclear d-f complexes using a segmental ligand containing heterocyclic imines and carboxamide binding units in acetonitrile was explored. These complexes exhibit strong luminescence, making them potentially useful for applications in materials science and sensing technologies (Piguet et al., 1996).
Noncatalytic Annulation to Form Pyrrole Derivatives
A reaction between 3,3-dimethyl-2-phenyl-3H-pyrrole and 4-hydroxy-4-methylpent-2-ynenitrile in acetonitrile under mild conditions was reported, highlighting a method for synthesizing pyrrole-oxazole derivatives with high stereoselectivity. This type of chemistry is relevant for constructing complex organic molecules with potential pharmaceutical applications (Oparina et al., 2018).
Synthesis and Characterization of Metallomacrocyclic Palladium(II) Complexes
This research focused on synthesizing and characterizing palladium(II) complexes with new hybrid pyrazole ligands in acetonitrile. Such studies are crucial for developing catalysts and materials with specific electronic and structural properties, relevant for various industrial and research applications (Guerrero et al., 2008).
Propiedades
IUPAC Name |
2-(2,5-dimethyl-1-phenylpyrrol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14/h3-7,10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDMDUBGKMTRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2871583.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2871584.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2871586.png)

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2871590.png)

![Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871599.png)
![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)
![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2871602.png)



